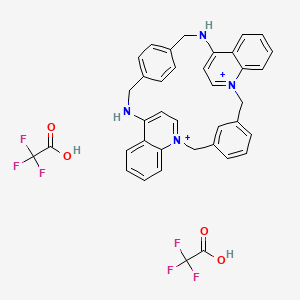
6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium bis-2,2,2-trifluoroacetic acid salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium bis-2,2,2-trifluoroacetic acid salt is a complex organic compound It is characterized by its unique structure, which includes multiple aromatic rings and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium bis-2,2,2-trifluoroacetic acid salt typically involves multi-step organic reactions. The process may include:
Formation of the quinoline rings: This can be achieved through cyclization reactions involving appropriate precursors.
Assembly of the dibenzenacyclodecaphane structure: This step may involve coupling reactions to link the aromatic rings.
Introduction of the diaza groups: This can be done through substitution reactions where nitrogen atoms are incorporated into the structure.
Formation of the trifluoroacetic acid salt: This final step involves the reaction of the compound with trifluoroacetic acid to form the salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or aromatic rings.
Reduction: Reduction reactions may target the quinoline rings or other unsaturated parts of the molecule.
Substitution: Various substitution reactions can occur, especially involving the aromatic rings and nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction could yield partially or fully hydrogenated derivatives.
科学研究应用
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Potential use in studying biological processes involving nitrogen-containing heterocycles.
Medicine: Possible applications in drug development, particularly for compounds targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
作用机制
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline structures.
Diaza compounds: Molecules containing multiple nitrogen atoms in their structure.
Trifluoroacetic acid salts: Other compounds that form salts with trifluoroacetic acid.
Uniqueness
The uniqueness of 6,10-Diaza-1,5(1,4)-diquinolin-1-iuma-3(1,3),8(1,4)-dibenzenacyclodecaphane-11,51-diium bis-2,2,2-trifluoroacetic acid salt lies in its complex structure, which combines multiple aromatic rings, nitrogen atoms, and the trifluoroacetic acid salt form. This combination of features may confer unique chemical and physical properties, making it valuable for specific scientific and industrial applications.
属性
分子式 |
C38H32F6N4O4+2 |
|---|---|
分子量 |
722.7 g/mol |
IUPAC 名称 |
17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C34H28N4.2C2HF3O2/c1-3-10-33-29(8-1)31-16-18-37(33)23-27-6-5-7-28(20-27)24-38-19-17-32(30-9-2-4-11-34(30)38)36-22-26-14-12-25(13-15-26)21-35-31;2*3-2(4,5)1(6)7/h1-20H,21-24H2;2*(H,6,7)/p+2 |
InChI 键 |
VLKOAELKWGYOFD-UHFFFAOYSA-P |
规范 SMILES |
C1C2=CC=C(CNC3=CC=[N+](CC4=CC=CC(=C4)C[N+]5=CC=C(N1)C6=CC=CC=C65)C7=CC=CC=C37)C=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















